![molecular formula C28H39O4P B12881132 Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand used in various chemical reactions, particularly in catalysis. This compound is known for its unique structure, which includes a biphenyl core substituted with methoxy groups and a phosphine moiety attached to cyclohexyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Phosphine Moiety: The phosphine moiety is introduced through a reaction between a phosphine precursor and the biphenyl core, often using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Coordination: The phosphine ligand can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Biphenyls: Formed through nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalysis. The phosphine moiety coordinates with transition metals, facilitating various catalytic cycles. The biphenyl core and methoxy groups influence the electronic and steric properties of the ligand, enhancing its effectiveness in specific reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,6-diisopropoxy-3-biphenylyl)phosphine
- 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl
Uniqueness
Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of methoxy groups on the biphenyl core, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C28H39O4P |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(3,5-dimethoxyphenyl)-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C28H39O4P/c1-29-21-17-20(18-22(19-21)30-2)27-25(31-3)15-16-26(32-4)28(27)33(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-19,23-24H,5-14H2,1-4H3 |
InChI-Schlüssel |
CBVCREZPTVFDOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
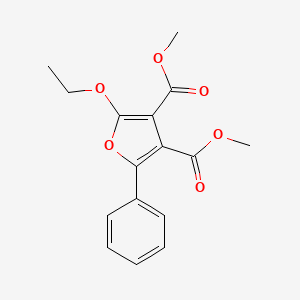
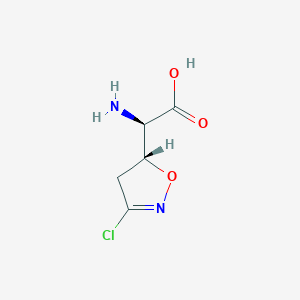
![(S)-6-Fluoro-2-(1-methylpyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B12881069.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881074.png)

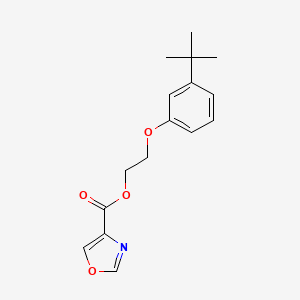
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
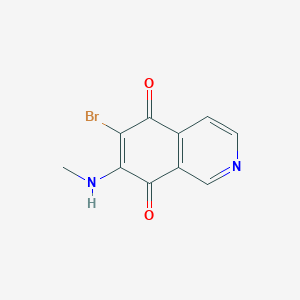
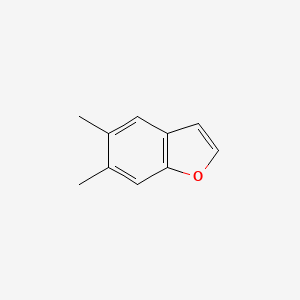
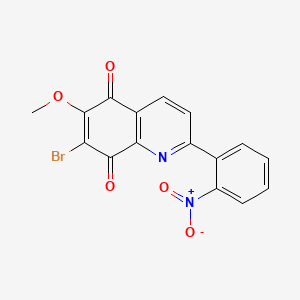
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
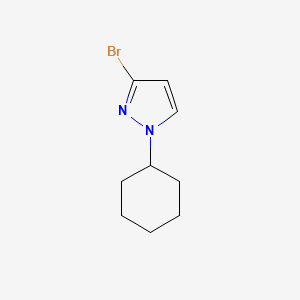
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
